molecular formula C6H5ClFNO B580463 3-Chloro-5-fluoro-2-methoxypyridine CAS No. 1214377-00-0

3-Chloro-5-fluoro-2-methoxypyridine

Cat. No.: B580463
CAS No.: 1214377-00-0
M. Wt: 161.56
InChI Key: UIPHVLJSIHWGEL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of chlorine, fluorine, and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the fluorination of a chlorinated pyridine derivative using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The methoxylation can be achieved by reacting the intermediate with methanol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxypyridine is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents, including potential drugs for various diseases.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxypyridine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to biological targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 5-Chloro-2-fluoro-3-methoxypyridine
  • 2-Chloro-5-fluoro-3-methoxypyridine

Uniqueness

3-Chloro-5-fluoro-2-methoxypyridine is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other halogenated pyridines .

Properties

IUPAC Name

3-chloro-5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPHVLJSIHWGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857094
Record name 3-Chloro-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-00-0
Record name 3-Chloro-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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